BVdUMP

Description

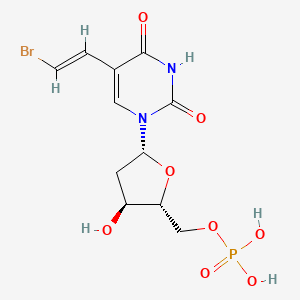

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWCVKAHHUJPQO-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80860-82-8, 83378-41-0 | |

| Record name | Brivudine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivudine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRIVUDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-5-(2-Bromovinyl)-2'-deoxyuridine Monophosphate (BVdUMP): Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) is the initial phosphorylated metabolite of the potent antiviral nucleoside analog, brivudine (BVDU). This document provides a comprehensive technical overview of this compound, detailing its central role in the mechanism of action against various herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). We delve into the enzymatic activation of its parent compound, the subsequent inhibition of viral DNA polymerase by its triphosphate derivative (BVdUTP), and the quantitative parameters governing these interactions. Furthermore, this guide explores the development of pronucleotide strategies, such as cycloSal-BVDUMP, to enhance cellular delivery and expand the antiviral spectrum to include Epstein-Barr Virus (EBV). Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to support further research and development in this area.

Introduction

(E)-5-(2-bromovinyl)-2'-deoxyuridine (brivudine, BVDU) is a highly selective and potent inhibitor of herpesvirus replication.[1] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, a process in which this compound is the first and crucial intermediate. The formation of this compound is catalyzed by virus-encoded thymidine kinase (TK), a step that confers the high selectivity of the drug for infected cells.[2] This initial phosphorylation is the rate-limiting step and the primary determinant of brivudine's antiviral spectrum.[2] Once formed, this compound is further phosphorylated by cellular kinases to the diphosphate (BVdUDP) and subsequently to the active triphosphate metabolite, BVdUTP. BVdUTP then acts as a competitive inhibitor of the viral DNA polymerase, effectively halting viral replication.[2][3]

This guide will provide a detailed examination of this compound, from the mechanism of its formation to its role in the ultimate inhibition of viral replication. We will also discuss cycloSal-BVDUMP, a pronucleotide approach designed to bypass the initial viral TK-dependent activation, thereby broadening the antiviral activity to viruses like the Epstein-Barr virus (EBV).[4]

Mechanism of Action

The antiviral activity of brivudine is a multi-step process that culminates in the inhibition of viral DNA synthesis. This compound is the first phosphorylated product in this cascade.

Selective Phosphorylation to this compound

Brivudine is a poor substrate for cellular thymidine kinases, which accounts for its low toxicity in uninfected host cells.[2] However, in cells infected with viruses such as HSV-1 and VZV, the virus-encoded thymidine kinase efficiently catalyzes the phosphorylation of brivudine to this compound.[2] This selective activation is the cornerstone of brivudine's therapeutic window.

Conversion to the Active Triphosphate Form (BVdUTP)

Following its formation, this compound is sequentially phosphorylated by cellular guanylate and nucleoside diphosphate kinases to its diphosphate (BVdUDP) and then to its triphosphate (BVdUTP) form.

Inhibition of Viral DNA Polymerase

BVdUTP is the active antiviral agent. It acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand.[3] The incorporation of BVdUTP can lead to premature chain termination, thus arresting viral replication.[3]

Quantitative Data

The efficacy of this compound's parent compound, brivudine, and its active triphosphate form, BVdUTP, has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Antiviral Activity of Brivudine

| Virus | Strain(s) | Cell Line | Assay Type | EC₅₀ (µM) | Reference(s) |

| Varicella-Zoster Virus | Various Clinical Isolates | HEL | Plaque Reduction | 0.0008 - 0.001 | [3] |

| Herpes Simplex Virus 1 | KOS | Vero | Plaque Reduction | 0.03 - 0.07 | [3] |

| Herpes Simplex Virus 2 | Lyons | Vero | Plaque Reduction | > 100 | [3] |

| Epstein-Barr Virus | P3HR-1 | P3HR-1 | - | Inactive (as Brivudine) | [4] |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives a half-maximal response.

Table 2: Inhibition of Viral DNA Polymerase by BVdUTP

| Enzyme | Substrate | Kᵢ (µM) | Kₘ (µM) | Mode of Inhibition | Reference(s) |

| VZV DNA Polymerase | dTTP | 0.55 | 1.43 | Competitive | [3] |

| HSV-1 DNA Polymerase | dTTP | - | - | Competitive | [3] |

Kᵢ (inhibition constant) is an indication of the potency of an inhibitor. Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

cycloSal-BVDUMP Pronucleotides

Experimental Protocols

Chemical Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine)

A common method for the synthesis of brivudine involves the following key steps:[3]

-

Starting Material: 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.

-

Condensation: The starting material is reacted with carbon tetrabromide in the presence of triphenylphosphine in a solvent such as dichloromethane. This reaction forms the 5-(2,2-dibromovinyl) intermediate.

-

Stereoselective Debromination: The intermediate is then treated with a reducing agent system, for example, diethyl phosphite and triethylamine, to stereoselectively remove one of the bromine atoms, yielding the (E)-isomer.

-

Deprotection: The acetyl protecting groups are removed under alkaline conditions (e.g., with ammonia in methanol) to yield the final product, (E)-5-(2-bromovinyl)-2'-deoxyuridine.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.[3]

-

Cell Seeding: A confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a standardized amount of virus (typically 100 plaque-forming units, PFU) and incubated for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-5 days for HSV-1).

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral Thymidine Kinase Assay

This assay measures the ability of a compound to be phosphorylated by viral TK.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), ATP, MgCl₂, the purified viral thymidine kinase, and the test compound (e.g., radiolabeled brivudine).

-

Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped, for example, by spotting the mixture onto ion-exchange filter paper (e.g., DEAE-cellulose).

-

Washing: The filter papers are washed to remove unreacted substrate.

-

Quantification: The amount of phosphorylated product is quantified, for example, by liquid scintillation counting if a radiolabeled substrate is used.

-

Data Analysis: The kinetic parameters (Kₘ and Vmax) of the phosphorylation reaction can be determined by measuring the reaction rate at different substrate concentrations.

Conclusion

This compound is a critical intermediate in the mechanism of action of the antiviral drug brivudine. Its formation, catalyzed by viral thymidine kinase, is the key to the drug's selectivity. The subsequent conversion to BVdUTP and the potent inhibition of viral DNA polymerase underscore the therapeutic efficacy of this class of nucleoside analogs. The development of pronucleotide strategies like cycloSal-BVDUMP highlights ongoing efforts to expand the utility of this antiviral scaffold to other viral pathogens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of antiviral therapies.

References

- 1. cycloSaligenyl-5-[(E)-2-bromovinyl]-2'-deoxyuridine monophosphate (cycloSal-BVDUMP) pronucleotides active against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

BVdUMP as a Thymidylate Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This central role has established TS as a key target for cancer chemotherapy. (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) has been identified as a notable interactor with thymidylate synthase. This technical guide provides a comprehensive overview of the available scientific knowledge on this compound's interaction with TS, focusing on its mechanism of action, and outlines relevant experimental protocols for its study.

Mechanism of Action

This compound is recognized by thymidylate synthase and acts as an excellent alternate substrate.[1] The interaction is not one of simple competitive inhibition but rather a complex, multi-step catalytic conversion. The established mechanism involves the following key steps:

-

Binding: this compound binds to the active site of thymidylate synthase.

-

Nucleophilic Attack: The catalytic cysteine residue within the enzyme's active site initiates a nucleophilic attack on the 6-position of the pyrimidine ring of this compound.[1]

-

Intermediate Formation: This attack leads to the formation of a reactive allylic bromide intermediate from the 5-bromovinyl group.[1]

-

Reaction with Nucleophiles: The highly reactive intermediate subsequently reacts with available nucleophiles present in the reaction environment, such as 2-mercaptoethanol or water.[1]

This mechanism-based interaction highlights a sophisticated mode of action that goes beyond simple occupancy of the active site.

Quantitative Data

Signaling and Reaction Pathways

The interaction of this compound with thymidylate synthase can be visualized as a multi-step enzymatic process.

Experimental Protocols

While specific protocols for assessing this compound as a thymidylate synthase inhibitor are not explicitly detailed in the literature, a general experimental approach can be derived from standard thymidylate synthase activity assays.

Spectrophotometric Assay for Thymidylate Synthase Activity

This method is a continuous assay that measures the increase in absorbance at 340 nm resulting from the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

Materials:

-

Purified thymidylate synthase

-

This compound (as the compound of interest)

-

dUMP (as the natural substrate for control experiments)

-

5,10-methylenetetrahydrofolate (CH₂H₄folate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 6.5 mM formaldehyde)

-

Reducing agent (e.g., 50 mM 2-mercaptoethanol or DTT)

-

UV/Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, CH₂H₄folate, and the reducing agent.

-

Enzyme Addition: Add a known concentration of purified thymidylate synthase to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding dUMP (for control) or this compound (for experimental).

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of DHF production and thus the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. To determine inhibitory effects, perform the assay with varying concentrations of this compound while keeping the dUMP concentration constant.

Experimental Workflow

The general workflow for investigating the effect of this compound on thymidylate synthase activity is as follows:

Conclusion

This compound interacts with thymidylate synthase as an alternate substrate, undergoing a catalytic conversion to a reactive intermediate. This mechanism-based interaction is distinct from that of classical competitive inhibitors. While the qualitative aspects of this interaction are documented, there is a clear need for further research to quantify the inhibitory potency of this compound against thymidylate synthase. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more complete understanding of this compound's potential as a modulator of this key enzymatic target.

References

The Role of BVdUMP in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent nucleoside analog with significant antiviral activity, primarily against herpesviruses. Its therapeutic efficacy is dependent on its intracellular conversion to the monophosphate form, BVdUMP, and subsequently to the active triphosphate metabolite, BVdUTP. This technical guide delves into the core of this compound's role in antiviral research, focusing on its mechanism of action, the innovative prodrug strategies for its targeted delivery, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action

The antiviral activity of BVDU is initiated by its phosphorylation to this compound. In herpesvirus-infected cells, this first phosphorylation step is preferentially catalyzed by the virus-encoded thymidine kinase (TK).[1] This selective activation is a key factor in the drug's low cytotoxicity to uninfected host cells. Following the initial phosphorylation, cellular kinases further metabolize this compound to the diphosphate (BVdUDP) and the active triphosphate (BVdUTP) forms.

BVdUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[2][3] The incorporation of BVdUTP into the growing viral DNA chain leads to premature chain termination and the inhibition of viral replication.[4] The preferential inhibition of the viral DNA polymerase over cellular DNA polymerases contributes to the selective antiviral effect.[2][3]

Signaling Pathway: Metabolic Activation of BVDU

The following diagram illustrates the metabolic activation pathway of BVDU to its active form, BVdUTP.

Caption: Metabolic activation of BVDU to the active antiviral agent BVdUTP.

The cycloSal-Prodrug Strategy for this compound Delivery

A significant advancement in this compound-related antiviral research is the development of cycloSaligenyl (cycloSal) prodrugs.[5][6][7] This strategy masks the phosphate group of this compound, creating a lipophilic triester that can readily cross cell membranes.[6] Once inside the cell, the cycloSal moiety is cleaved through a chemically driven hydrolysis, releasing the active this compound.[1][6][8] This approach bypasses the often inefficient and virus-dependent initial phosphorylation step of BVDU, offering a potential solution to overcome resistance in TK-deficient viral strains and broadening the antiviral spectrum.[9]

Notably, cycloSal-BVDUMP prodrugs have demonstrated promising activity against Epstein-Barr virus (EBV), a virus against which the parent nucleoside BVDU is inactive.[5][10][11] This is a significant finding, as it highlights the potential of this prodrug strategy to convert inactive nucleoside analogs into potent antiviral agents.[5][8]

Logical Relationship: The cycloSal-Prodrug Advantage

The following diagram outlines the logical advantage of the cycloSal-prodrug approach for this compound delivery.

Caption: Comparison of conventional BVDU delivery and the cycloSal-prodrug approach.

Quantitative Antiviral Activity Data

The antiviral efficacy of this compound, delivered via its parent compound BVDU or as a cycloSal-prodrug, is quantified by determining its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the compound's therapeutic window.

| Compound/Prodrug | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| BVDU | Varicella-Zoster Virus (VZV) | YS and OKA strains | Plaque Reduction | 0.033 and 0.010 | >100 | >3030 and >10000 | [9] |

| cycloSal-BVDUMP (2c) | Epstein-Barr Virus (EBV) | P3HR-1 cells | DNA Hybridization | 4.2 | >100 | >23.8 | [5][8] |

| cycloSal-BVDUMP (2d) | Epstein-Barr Virus (EBV) | P3HR-1 cells | DNA Hybridization | 3.8 | >100 | >26.3 | [5][8] |

| Tenofovir Alafenamide (TAF) | Epstein-Barr Virus (EBV) | Lytic DNA Replication | 0.084 | >100 | >1190 | [12][13] | |

| Tenofovir Disoproxil Fumarate (TDF) | Epstein-Barr Virus (EBV) | Lytic DNA Replication | 0.30 | >100 | >333 | [12][13] |

Note: Data for TAF and TDF are included for comparison as potent inhibitors of EBV lytic replication.

Experimental Protocols

Plaque Reduction Assay for Varicella-Zoster Virus (VZV)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Methodology:

-

Cell Seeding: Plate confluent monolayers of human foreskin fibroblasts (HFFs) or a suitable cell line in 6-well plates.

-

Virus Inoculation: Infect the cell monolayers with a known titer of VZV (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

-

Staining and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.[14][15][16][17]

XTT-Based Tetrazolium Reduction Assay for Herpes Simplex Virus (HSV)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In the context of antiviral testing, it assesses the ability of a compound to protect cells from the cytopathic effects of the virus.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate.

-

Infection and Treatment: Infect the cells with HSV at a multiplicity of infection (MOI) that causes significant cytopathic effect within 2-3 days. Concurrently, add serial dilutions of the test compound.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

XTT Reagent Addition: At the end of the incubation period, add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is reduced by metabolically active cells to a soluble formazan product.

-

Absorbance Reading: After a further incubation of 2-4 hours, measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.[18][19][20]

DNA Hybridization Assay for Epstein-Barr Virus (EBV)

This assay quantifies the amount of viral DNA produced during the lytic cycle of EBV, providing a direct measure of viral replication.

Methodology:

-

Cell Culture and Induction: Culture EBV-positive B-cell lines (e.g., Akata or P3HR-1) in 96-well plates. Induce the lytic cycle using an appropriate stimulus (e.g., anti-IgG for Akata cells).

-

Compound Treatment: Add serial dilutions of the test compounds to the cell cultures at the time of lytic induction.

-

Cell Lysis and DNA Extraction: After a 48-72 hour incubation period, lyse the cells and extract the total DNA.

-

DNA Hybridization: Spot the extracted DNA onto a nylon membrane. Hybridize the membrane with a labeled DNA probe specific for a region of the EBV genome (e.g., the BamHI W fragment).

-

Detection: Detect the hybridized probe using a suitable method (e.g., colorimetric or chemiluminescent).

-

Data Analysis: Quantify the signal intensity for each sample. The IC50 is the compound concentration that inhibits viral DNA synthesis by 50% compared to the untreated control.[21][22][23][24][25]

Experimental Workflow: Antiviral Assay Pipeline

The following diagram illustrates a typical workflow for screening and evaluating antiviral compounds.

Caption: A generalized workflow for the discovery and development of antiviral agents.

Conclusion

This compound remains a molecule of significant interest in the field of antiviral research. Its potent and selective inhibition of herpesvirus replication, coupled with innovative prodrug strategies like the cycloSal approach, continues to drive the development of novel therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the fight against viral diseases. The ability of cycloSal-BVDUMP prodrugs to confer activity against previously insensitive viruses like EBV underscores the power of targeted drug delivery and opens new avenues for antiviral drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pnas.org [pnas.org]

- 3. Kinetic Approaches to Understanding the Mechanisms of Fidelity of the Herpes Simplex Virus Type 1 DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 7. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cycloSaligenyl-5-[(E)-2-bromovinyl]-2'-deoxyuridine monophosphate (cycloSal-BVDUMP) pronucleotides active against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tenofovir prodrugs potently inhibit Epstein-Barr virus lytic DNA replication by targeting the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 19. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. A rapid DNA hybridization assay for the evaluation of antiviral compounds against Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A rapid DNA hybridization assay for the evaluation of antiviral compounds against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. einsteinmed.edu [einsteinmed.edu]

- 24. EBER In Situ Hybridization: A Powerful Tool for Epstein-Barr Virus Detection - Amerigo Scientific [amerigoscientific.com]

- 25. Detection of Epstein-Barr virus DNA in mouthwashes by hybridization - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BVdUMP Prodrugs: A Technical Guide

An In-depth Exploration of CycloSaligenyl-Based Prodrugs of Bromovinyldeoxyuridine Monophosphate (BVdUMP) for Antiviral Therapy

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of bromovinyldeoxyuridine monophosphate (this compound) prodrugs, with a particular focus on the cycloSaligenyl (cycloSal) technology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in antiviral therapies, particularly those targeting herpesviruses.

Introduction

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent nucleoside analog with significant antiviral activity against several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). Its clinical utility, however, is hampered by its metabolic instability and the requirement for intracellular phosphorylation by viral and cellular kinases to exert its therapeutic effect. To overcome these limitations, prodrug strategies have been developed to deliver the monophosphorylated form, this compound, directly into target cells, thereby bypassing the initial and often rate-limiting phosphorylation step.

The cycloSal-prodrug approach has emerged as a promising strategy for the intracellular delivery of nucleotides. This method utilizes a lipophilic cycloSaligenyl masking group to protect the phosphate moiety, facilitating passive diffusion across the cell membrane. Once inside the cell, the cycloSal triester undergoes hydrolysis to release the active this compound.[1][2] This guide will delve into the synthesis, in vitro evaluation, and mechanism of action of these innovative prodrugs.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profiles of a series of cycloSal-BVDUMP prodrugs have been evaluated against various herpesviruses. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50) for representative compounds.

| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| BVDU | HSV-1 | 0.03 | >100 | >3333 |

| VZV | 0.003 | >100 | >33333 | |

| EBV | >100 | >100 | - | |

| 3-Me-5-Cl-cycloSal-BVDUMP | HSV-1 | 0.05 | 50 | 1000 |

| VZV | 0.002 | 50 | 25000 | |

| EBV | 5.2 | 50 | 9.6 | |

| 3,5-di-Me-cycloSal-BVDUMP | HSV-1 | 0.04 | 40 | 1000 |

| VZV | 0.001 | 40 | 40000 | |

| EBV | 3.8 | 40 | 10.5 |

Data compiled from published literature.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and development of this compound prodrugs.

Synthesis of 3-Methyl-5-chlorosalicyl-(E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate

Materials:

-

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)

-

3-Methyl-5-chlorosalicylchlorophosphite

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve BVDU (1 mmol) in anhydrous pyridine (10 mL) under an argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 3-methyl-5-chlorosalicylchlorophosphite (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Add t-BuOOH (1.5 mmol) and continue stirring at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired cycloSal-BVDUMP prodrug.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

XTT-Based Antiviral Assay against HSV-1

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Herpes Simplex Virus type 1 (HSV-1) stock of known titer

-

This compound prodrugs

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Phenazine methosulfate (PMS) solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed Vero cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and antibiotics. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound prodrugs in DMEM.

-

Remove the culture medium from the cell plates and infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted prodrugs. Include virus-free and drug-free controls.

-

Incubate the plates for 72 hours at 37°C until cytopathic effect (CPE) is observed in the virus control wells.

-

Prepare the XTT/PMS solution immediately before use by mixing the XTT and PMS solutions according to the manufacturer's instructions.

-

Add the XTT/PMS solution to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that reduces the viral-induced CPE by 50%.

-

To determine the CC50, perform the same assay on uninfected cells treated with the same serial dilutions of the prodrugs.

Plaque Reduction Assay for VZV Antiviral Activity

Materials:

-

Human embryonic lung fibroblasts (HELF)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Varicella-Zoster Virus (VZV) stock of known titer

-

This compound prodrugs

-

Carboxymethylcellulose (CMC) or other overlay medium

-

Crystal violet solution

-

6-well plates

Procedure:

-

Seed HELF cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the this compound prodrugs in EMEM.

-

Infect the confluent cell monolayers with approximately 100 plaque-forming units (PFU) of VZV per well for 1 hour at 37°C.

-

Remove the virus inoculum and overlay the cells with EMEM containing 1% FBS, 0.5% CMC, and the respective concentrations of the prodrugs.

-

Incubate the plates for 5-7 days at 37°C in a 5% CO₂ atmosphere until plaques are visible.

-

Fix the cells with methanol and stain with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control.

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro Hydrolysis Study of cycloSal-Prodrugs

Materials:

-

cycloSal-BVDUMP prodrug

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector

Procedure:

-

Prepare a stock solution of the cycloSal-BVDUMP prodrug in acetonitrile.

-

Dilute the stock solution in phosphate buffer (pH 7.4) to a final concentration of 100 µM.

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately analyze the aliquot by HPLC to quantify the amount of remaining prodrug and the formation of this compound.

-

The HPLC conditions should be optimized to achieve good separation of the prodrug and its hydrolysis products. A typical mobile phase could be a gradient of acetonitrile in water.

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

-

Calculate the half-life (t₁/₂) of the prodrug under these conditions.

Mandatory Visualization

Intracellular Activation Pathway of cycloSal-BVDUMP Prodrugs

Caption: Intracellular activation pathway of a cycloSal-BVDUMP prodrug.

Experimental Workflow for Antiviral Activity Screening

Caption: General workflow for screening the antiviral activity of this compound prodrugs.

Logical Relationship of Prodrug Design

References

Unveiling the Potential of BVdUMP: A Technical Guide on its Anti-Epstein-Barr Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is linked to a spectrum of pathologies, from infectious mononucleosis to various malignancies. The development of effective antiviral therapies remains a critical challenge. This technical guide delves into the anti-EBV activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP), a nucleotide analog of Brivudine (BVDU). While BVDU itself has shown inconsistent results against EBV, prodrug strategies, particularly the cycloSal-pronucleotide approach, have demonstrated a promising avenue to enhance its antiviral efficacy. This document summarizes the available data on this compound's anti-EBV activity, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Rationale against EBV

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent inhibitor of several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). Its mechanism of action relies on the viral-encoded thymidine kinase (TK) for its initial phosphorylation to the monophosphate form (this compound).[1][2] Subsequently, cellular kinases convert this compound to the active triphosphate, which inhibits the viral DNA polymerase.[1]

While initial reports suggested BVDU activity against EBV, these findings were not consistently reproduced.[3] A significant hurdle for the antiviral activity of many nucleoside analogs is the initial, often inefficient, phosphorylation step. To bypass this limitation, the cycloSal-pronucleotide strategy was developed. This approach masks the phosphate group of this compound, creating a lipophilic compound that can readily cross cell membranes. Once inside the cell, the cycloSal moiety is cleaved, releasing the active this compound.[4][5] This guide focuses on the anti-EBV potential of this compound delivered via this advanced prodrug technology.

Quantitative Analysis of Anti-EBV Activity

A series of cycloSal-BVDUMP phosphate triesters have been synthesized and evaluated for their biological activity against the Epstein-Barr virus.[4][6] The prototype compound, 3-methyl-cycloSal-BVDUMP, demonstrated significant antiviral activity against EBV.[6] The anti-EBV efficacy of these compounds was assessed in human lymphoblastoid P3HR-1 cells.[3]

Table 1: Summary of Anti-EBV Activity of cycloSal-BVDUMP Derivatives

| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 3-methyl-cycloSal-BVDUMP | P3HR-1 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [6] |

| Other 3'-O-acyl-modified derivatives | P3HR-1 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [6] |

| L-phenylalanine-modified derivative | P3HR-1 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [6] |

Note: The abstracts of the reviewed articles confirm the existence of EC₅₀ and CC₅₀ values; however, the precise quantitative data is not publicly available in these sources. Access to the full-text articles is required to populate this table.

Experimental Protocols

The following sections outline the key experimental methodologies employed in the assessment of this compound's anti-EBV activity, based on standard virological and biochemical assays.

Cell Culture and Virus

-

Cell Line: P3HR-1, a human lymphoblastoid cell line persistently infected with EBV, is a common model for studying the EBV lytic cycle.[3]

-

Culture Conditions: P3HR-1 cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere.

Antiviral Activity Assay

The antiviral activity of cycloSal-BVDUMP pronucleotides is determined by quantifying the inhibition of EBV replication.

-

Cell Seeding: P3HR-1 cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 3-methyl-cycloSal-BVDUMP) and control compounds (e.g., acyclovir).

-

Induction of Lytic Cycle (Optional but common): To enhance virus production, the EBV lytic cycle can be induced using agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate.

-

Incubation: The plates are incubated for a defined period (e.g., 5-7 days) to allow for viral replication.

-

Quantification of Viral Load: The concentration of EBV DNA in the culture supernatant is quantified using real-time quantitative PCR (qPCR). The primers and probe typically target a conserved region of the EBV genome, such as the BamHI W fragment.

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral DNA replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed to determine their therapeutic window.

-

Cell Seeding: Uninfected B-lymphocyte cell lines (e.g., Raji or Ramos) or the P3HR-1 cells themselves are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Cell Viability Measurement: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.

Hydrolysis of cycloSal-Pronucleotides

The release of the active this compound from its cycloSal prodrug form is a critical step. This is assessed through hydrolysis studies.

-

Incubation Conditions: The cycloSal-BVDUMP pronucleotide is incubated in different media, such as phosphate-buffered saline (PBS, pH 7.4) to assess chemical stability, and in the presence of cell extracts or specific enzymes (e.g., pig liver esterase) to simulate intracellular conditions.[6]

-

Time-Course Analysis: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent pronucleotide, the intermediate products, and the final released this compound.

Visualizations: Pathways and Processes

Proposed Mechanism of Action of this compound against EBV

The presumed mechanism of action for this compound against EBV mirrors that of its parent compound, BVDU, against other herpesviruses. The key steps are the intracellular delivery of this compound via the cycloSal-pronucleotide, followed by subsequent phosphorylations and inhibition of the viral DNA polymerase.

Caption: Proposed mechanism of action for cycloSal-BVDUMP against EBV.

Experimental Workflow for Anti-EBV Activity Screening

The process of evaluating the anti-EBV activity of a compound like cycloSal-BVDUMP involves a systematic workflow from cell culture to data analysis.

Caption: Workflow for determining the anti-EBV activity of cycloSal-BVDUMP.

EBV Lytic Cycle Cascade

The anti-EBV activity of this compound is directed against the lytic phase of the viral life cycle. Understanding this cascade is crucial for contextualizing the drug's mechanism. The lytic cycle is initiated by the expression of immediate-early genes, which in turn activate early and then late gene expression, leading to viral DNA replication and the production of new virions.

Caption: Simplified cascade of the Epstein-Barr virus lytic cycle.

Conclusion and Future Directions

The cycloSal-pronucleotide approach to deliver this compound into EBV-infected cells represents a promising strategy to overcome the limitations of the parent nucleoside, BVDU. The available evidence, although lacking specific quantitative details in the public domain, suggests that this approach can yield compounds with significant anti-EBV activity. Future research should focus on obtaining and publishing the detailed antiviral and cytotoxicity data for these compounds. Furthermore, mechanistic studies are warranted to confirm the proposed mechanism of action and to explore any additional effects on EBV-related cellular pathways. The development of potent and selective inhibitors of EBV replication, such as the cycloSal-BVDUMP pronucleotides, holds significant potential for the treatment of EBV-associated diseases.

References

- 1. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Cycle Analysis of Epstein-Barr Virus-Infected Cells following Treatment with Lytic Cycle-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Spectrum of Herpesvirus Sensitivity to Brivudine Deoxyuridine Monophosphate (BVdUMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro sensitivity of various human herpesviruses to brivudine deoxyuridine monophosphate (BVdUMP), the active metabolite of the antiviral drug Brivudine (BVDU). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanism of action to support further research and development in antiviral therapies.

Introduction

Brivudine (5-[(E)-2-bromovinyl]-2'-deoxyuridine) is a potent nucleoside analogue with a well-established clinical profile for the treatment of herpes zoster (shingles), caused by the Varicella-Zoster Virus (VZV). Its antiviral activity is dependent on its intracellular conversion to the monophosphate form, this compound, and subsequent phosphorylation to the active triphosphate metabolite, BVdUTP. This conversion is primarily initiated by viral thymidine kinase (TK), a key factor in the drug's selectivity and potency. This guide explores the spectrum of herpesviruses susceptible to this compound, providing a comparative analysis of its activity.

Quantitative Antiviral Activity of Brivudine (BVDU)

The in vitro efficacy of Brivudine against a range of human herpesviruses has been determined using various cell-based assays. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory dose (ID₅₀) values, which represent the concentration of the drug required to inhibit viral replication by 50%.

| Herpesvirus | Abbreviation | Strain(s) | Cell Line | Assay Type | EC₅₀ / ID₅₀ (µg/mL) | Reference(s) |

| Varicella-Zoster Virus | VZV | Clinical Isolates | Human Embryonic Fibroblasts | Plaque Reduction | 0.00043 - 0.00083 (µM) | [1] |

| Varicella-Zoster Virus | VZV | 8 Clinical Strains | Human Embryonic Fibroblasts | Focus Formation Inhibition (2-day) | 0.001 | [2] |

| Varicella-Zoster Virus | VZV | 8 Clinical Strains | Human Embryonic Fibroblasts | Cytopathogenicity Inhibition (15-day) | 0.01 | [2] |

| Herpes Simplex Virus type 1 | HSV-1 | Clinical Isolates | - | Indirect Immunofluorescence | 0.001 - 0.006 | [3] |

| Herpes Simplex Virus type 2 | HSV-2 | Clinical Isolates | - | Indirect Immunofluorescence | 0.4 - 3.5 | [3] |

| Human Cytomegalovirus | HCMV | AD-169, Davis | - | Plaque Reduction | > 100 | [3] |

| Human Herpesvirus 6 | HHV-6 | - | Lymphoid Cells | Dot Blot Hybridization | Relatively Resistant | [4] |

Table 1: Comparative in vitro sensitivity of various herpesviruses to Brivudine (BVDU).

Note: EC₅₀/ID₅₀ values can vary depending on the viral strain, cell line, and specific assay conditions used.

Mechanism of Action of this compound

The selective antiviral activity of Brivudine is attributed to its targeted activation within virus-infected cells. The following diagram illustrates the key steps in the mechanism of action.

Caption: Mechanism of action of Brivudine (BVDU).

Experimental Protocols

The determination of the antiviral activity of this compound relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay (PRA)

This is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.

Objective: To determine the EC₅₀ of Brivudine against plaque-forming herpesviruses (e.g., VZV, HSV-1, HSV-2).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV).

-

Virus stock of known titer.

-

Brivudine stock solution.

-

Cell culture medium.

-

Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

-

Multi-well cell culture plates.

Procedure:

-

Cell Seeding: Seed multi-well plates with host cells and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.

-

Compound Dilution: Prepare serial dilutions of Brivudine in cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus in the presence of varying concentrations of Brivudine. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the virus-drug inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-10 days for VZV).

-

Fixation and Staining: Aspirate the overlay, fix the cells with the fixative solution, and then stain with the staining solution.

-

Plaque Counting: Wash the plates and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each Brivudine concentration compared to the virus control. The EC₅₀ is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

DNA Hybridization Assay for Epstein-Barr Virus (EBV)

Since EBV does not typically form plaques in standard cell culture, alternative methods are required to quantify viral replication.

Objective: To determine the EC₅₀ of this compound pronucleotides against EBV.

Materials:

-

EBV-producer cell line (e.g., Akata cells).

-

This compound pronucleotide stock solutions.

-

Cell culture medium.

-

Lysis buffer.

-

Nylon membrane.

-

EBV-specific DNA probe (labeled with a non-radioactive marker, e.g., digoxin).

-

Hybridization buffer.

-

Blocking buffer.

-

Anti-digoxin antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Chemiluminescent substrate.

-

Luminometer or X-ray film.

Procedure:

-

Cell Culture and Induction: Culture EBV-producer cells and induce the lytic cycle.

-

Drug Treatment: Treat the induced cells with serial dilutions of the this compound pronucleotide.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for viral DNA replication.

-

Cell Lysis and DNA Transfer: Lyse the cells and transfer the crude lysate containing the viral DNA onto a nylon membrane.

-

DNA Denaturation and Fixation: Denature the DNA on the membrane and fix it (e.g., by UV cross-linking).

-

Hybridization: Pre-hybridize the membrane in hybridization buffer and then hybridize with the labeled EBV-specific DNA probe overnight.

-

Washing: Wash the membrane to remove the unbound probe.

-

Detection:

-

Block the membrane with blocking buffer.

-

Incubate with the enzyme-conjugated anti-digoxin antibody.

-

Wash the membrane to remove the unbound antibody.

-

Add the chemiluminescent substrate and detect the signal using a luminometer or by exposing it to X-ray film.

-

-

Data Analysis: Quantify the signal intensity for each drug concentration. The EC₅₀ is the concentration that reduces the viral DNA signal by 50% compared to the untreated control.

Discussion and Future Directions

The data presented in this guide highlight the potent and selective activity of this compound against VZV and HSV-1. The high sensitivity of these viruses is primarily due to the efficient phosphorylation of the prodrug, Brivudine, by their respective viral thymidine kinases. In contrast, HSV-2, HCMV, and HHV-6 exhibit significantly lower sensitivity, likely due to the poor substrate recognition by their viral kinases.

For EBV, which lacks a thymidine kinase with the same substrate specificity, the use of pronucleotide strategies to deliver this compound directly into the cell has shown promise in overcoming this limitation. This approach bypasses the need for the initial viral TK-mediated phosphorylation step.

Future research should focus on:

-

Expanding the quantitative analysis to a broader range of clinical isolates for each herpesvirus to better understand the potential for natural resistance.

-

Investigating the efficacy of this compound pronucleotides against other herpesviruses that are typically resistant to Brivudine.

-

Elucidating the precise molecular interactions between BVdUTP and the DNA polymerases of different herpesviruses to understand the structural basis for its inhibitory activity.

This in-depth technical guide provides a foundational resource for researchers and drug development professionals working on novel anti-herpesvirus therapies. The compiled data and detailed protocols offer a framework for the continued exploration of this compound and its derivatives as potent antiviral agents.

References

- 1. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of varicella-zoster virus to E-5-(2-bromovinyl)-2'-deoxyuridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate: Chemical Structure, Properties, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP) is the initial phosphorylated metabolite of the potent antiviral agent Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and critical role of BVDU-MP in the mechanism of action against herpesviruses, particularly Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1). Detailed experimental protocols for the synthesis and biological evaluation of BVDU and its phosphorylated derivatives are provided, alongside a quantitative analysis of its enzymatic interactions and antiviral efficacy.

Chemical Structure and Physicochemical Properties

(5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate is a pyrimidine nucleotide analog. The molecule consists of a 2'-deoxyribose sugar linked to a (E)-5-(2-bromovinyl)uracil base, with a single phosphate group esterified at the 5' position of the sugar.

The key structural features of the parent molecule, Brivudine, which are retained in BVDU-MP, include the C(3')-exo conformation of the ribofuranose ring and the anti-conformation of the glycosidic bond, features it shares with the natural nucleoside, thymidine. The 2-bromovinyl group is nearly coplanar with the pyrimidine base.[1][2]

Table 1: Physicochemical Properties of (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP) and its Parent Compound (BVDU)

| Property | (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP) | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) |

| Synonyms | BVDU-MP | Brivudine, BVDU |

| Chemical Formula | C₁₁H₁₄BrN₂O₈P | C₁₁H₁₃BrN₂O₅ |

| Molecular Weight | 413.115 g/mol | 333.14 g/mol |

| Systematic Name | 5-[(E)-2-bromoethenyl]-2'-deoxyuridine 5'-(dihydrogen phosphate) | (E)-5-(2-bromovinyl)-2'-deoxyuridine |

| CAS Number | Not readily available | 69304-47-8 |

| Appearance | Solid (predicted) | Powder |

| Solubility | Soluble in aqueous solutions | Soluble in water and methanol |

| Storage Temperature | -20°C (recommended for stability) | 2-8°C |

Mechanism of Antiviral Action: The Role of BVDU-MP

The selective and potent antiviral activity of Brivudine is a direct consequence of its targeted metabolic activation within virus-infected cells. BVDU-MP is the first and crucial intermediate in this activation pathway.

Selective Phosphorylation by Viral Thymidine Kinase

Brivudine itself is a prodrug with no intrinsic antiviral activity. Its activation is initiated by a highly specific phosphorylation at the 5'-hydroxyl group, catalyzed by a virus-encoded thymidine kinase (TK). This initial phosphorylation to BVDU-MP is the rate-limiting step and the primary determinant of Brivudine's selectivity.[3][4]

Herpesviruses such as VZV and HSV-1 express their own TK, which has a broader substrate specificity compared to the host cellular TK. The viral TK efficiently recognizes Brivudine as a substrate, whereas cellular TKs do not, thus confining the activation of the drug to infected cells.[5][6]

Subsequent Phosphorylation to the Active Triphosphate Form

Following its formation, BVDU-MP is further phosphorylated by cellular kinases. Specifically, thymidylate kinase (TMPK) catalyzes the conversion of BVDU-MP to its diphosphate form (BVDU-DP).[7][8] Subsequently, other cellular kinases, such as nucleoside diphosphate kinases, convert BVDU-DP to the active antiviral agent, (5-Bromovinyl)-2'-deoxyuridine-5'-triphosphate (BVDU-TP).[3][7]

Inhibition of Viral DNA Polymerase

BVDU-TP, the final active metabolite, acts as a potent and selective inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[9][10] The incorporation of BVDU-monophosphate into the viral DNA leads to premature chain termination, thereby halting viral replication.[2]

The following diagram illustrates the activation pathway of Brivudine:

Quantitative Data

The antiviral potency of Brivudine and its phosphorylated metabolites is quantified through various parameters, including the 50% inhibitory concentration (IC₅₀) in cell culture and the inhibition constant (Ki) against target enzymes.

Table 2: Antiviral Activity of Brivudine and its Metabolites

| Compound | Virus | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| Brivudine (BVDU) | Varicella-Zoster Virus (VZV) | Human Embryonic Fibroblasts | Focus Formation Inhibition | 0.003 - 0.03 | [11] |

| Brivudine (BVDU) | Herpes Simplex Virus type 1 (HSV-1) | MKN-28 | Cytopathogenicity Inhibition | ~0.004 (relative to MRC-5) | [3] |

| Brivudine (BVDU) | Herpes Simplex Virus type 2 (HSV-2) | MKN-28 | Cytopathogenicity Inhibition | ~0.001 (relative to MRC-5) | [3] |

Table 3: Kinetic Parameters for Enzyme Inhibition

| Enzyme | Substrate/Inhibitor | Kₘ / Kᵢ (µM) | Vₘₐₓ (relative to Thymidine) | Reference |

| VZV DNA Polymerase | dTTP (Substrate) | 1.43 | - | [1] |

| VZV DNA Polymerase | BVDU-TP (Inhibitor) | 0.55 | - | [1] |

| Human Thymidylate Kinase | dTMP (Substrate) | 12.3 | - | [12] |

| Vaccinia Virus Thymidylate Kinase | dTMP (Substrate) | 20 | - | [13] |

| Vaccinia Virus Thymidylate Kinase | 5-Bromo-2'-deoxyuridine 5'-monophosphate (Br-dUMP) | - | Efficient Substrate | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of BVDU-MP.

Enzymatic Synthesis and Purification of (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP)

This protocol describes a general method for the enzymatic phosphorylation of a nucleoside to its monophosphate form, which can be adapted for BVDU.

Materials:

-

(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)

-

Deoxynucleoside kinase (e.g., from Drosophila melanogaster or a suitable bacterial source)

-

Adenosine-5'-triphosphate (ATP) or Guanosine-5'-triphosphate (GTP) as a phosphate donor

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Acetate kinase (for ATP/GTP regeneration system, optional)

-

Phosphoenolpyruvate (for ATP/GTP regeneration system, optional)

-

Ion-exchange chromatography column (e.g., DEAE-Sephadex)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or anion-exchange) for purification and analysis

Protocol:

-

Reaction Setup: In a reaction vessel, combine BVDU (e.g., 10 mM), ATP or GTP (e.g., 15 mM), and the reaction buffer.

-

Enzyme Addition: Add the deoxynucleoside kinase to the reaction mixture. If using a regeneration system, also add acetate kinase and phosphoenolpyruvate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 37°C) for a sufficient duration (e.g., 2-24 hours), monitoring the reaction progress by HPLC.

-

Reaction Quenching: Stop the reaction by heating (e.g., 95°C for 5 minutes) or by adding an organic solvent like ethanol.

-

Initial Purification (Ion-Exchange Chromatography):

-

Load the quenched reaction mixture onto a pre-equilibrated ion-exchange column.

-

Wash the column with a low-salt buffer to remove unreacted BVDU and other non-phosphorylated components.

-

Elute BVDU-MP using a salt gradient (e.g., 0-1 M NaCl or ammonium bicarbonate).

-

-

Final Purification (HPLC):

-

Pool the fractions containing BVDU-MP and desalt if necessary.

-

Inject the sample onto an HPLC system for final purification. A reverse-phase column with an ion-pairing agent or an anion-exchange column can be used.[14]

-

Monitor the elution profile by UV absorbance at an appropriate wavelength (e.g., 260 nm).

-

Collect the fractions corresponding to the BVDU-MP peak.

-

-

Characterization: Confirm the identity and purity of the synthesized BVDU-MP using techniques such as mass spectrometry and NMR spectroscopy.

The following diagram outlines the experimental workflow for the enzymatic synthesis and purification of BVDU-MP:

Viral DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity (Ki) of BVDU-TP against a viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from VZV or HSV-1)

-

BVDU-TP

-

Deoxythymidine triphosphate (dTTP)

-

Other natural deoxynucleoside triphosphates (dATP, dCTP, dGTP)

-

Radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dCTP)

-

Activated DNA template-primer (e.g., activated calf thymus DNA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, a fixed concentration of the radiolabeled dNTP, and varying concentrations of both the natural substrate (dTTP) and the inhibitor (BVDU-TP).

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with cold TCA and ethanol to remove unincorporated nucleotides.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the reaction velocity for each concentration of substrate and inhibitor.

-

Plot the data using a suitable method for enzyme kinetics analysis, such as a Dixon plot or by fitting the data to the competitive inhibition model using non-linear regression analysis, to determine the Ki value for BVDU-TP.

-

Conclusion

(5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate is a pivotal intermediate in the bioactivation of the antiviral drug Brivudine. Its formation, selectively catalyzed by viral thymidine kinase, is the cornerstone of Brivudine's potent and targeted action against VZV and HSV-1. The subsequent phosphorylation to the triphosphate form and the ultimate inhibition of viral DNA polymerase underscore the intricate and highly specific mechanism of this class of antiviral agents. A thorough understanding of the chemical properties, enzymatic kinetics, and biological activity of BVDU-MP is essential for the rational design of novel nucleoside analogs and the optimization of existing antiviral therapies. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating further research and development in the field of antiviral drug discovery.

References

- 1. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity of vaccinia virus thymidylate kinase - Research - Institut Pasteur [research.pasteur.fr]

- 13. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]

- 14. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Odyssey of Brivudine Monophosphate (BVdUMP) in Human Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivudine (BVDU), a potent antiviral nucleoside analog, exerts its therapeutic effects through intracellular phosphorylation to its monophosphate form, (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP). This technical guide provides an in-depth exploration of the metabolic pathway of this compound in human cells, with a primary focus on its role as a competitive substrate and inhibitor of human thymidylate synthase (hTS). A comprehensive overview of the enzymatic conversions, kinetic parameters, and subsequent catabolic fate of this compound is presented. Detailed experimental protocols for the characterization of hTS inhibition are provided, alongside graphical representations of the metabolic and signaling pathways to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a critical resource for researchers engaged in antiviral drug development and the study of nucleotide metabolism.

Introduction

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a synthetic thymidine analog primarily utilized for the treatment of herpes zoster. Its clinical efficacy is contingent upon its intracellular conversion to phosphorylated derivatives that interfere with viral replication. The initial and crucial step in this activation cascade is the formation of brivudine monophosphate (this compound). While the antiviral activity of the triphosphate form (BVdUTP) is well-documented, the metabolic journey and cellular impact of this compound, particularly its interaction with human thymidylate synthase (hTS), are of significant interest in understanding its complete pharmacological profile.

This guide delineates the metabolic pathway of this compound in human cells, from its formation via phosphorylation of brivudine to its interaction with hTS and subsequent catabolism.

The Metabolic Pathway of this compound

The metabolism of brivudine in human cells is a multi-step process involving activation through phosphorylation and subsequent degradation.

Anabolism: Formation of this compound

Brivudine enters human cells and is phosphorylated to this compound. While viral thymidine kinase (TK) is highly efficient at this conversion in infected cells, cellular kinases can also perform this step, albeit with varying efficiencies. This initial phosphorylation is a critical determinant of brivudine's activation.

Following its formation, this compound can be further phosphorylated by cellular kinases to the diphosphate (BVdUDP) and the active triphosphate (BVdUTP) forms. BVdUTP acts as a competitive inhibitor of viral DNA polymerase, leading to chain termination and inhibition of viral replication.

Interaction with Human Thymidylate Synthase (hTS)

This compound serves as a competitive substrate for human thymidylate synthase (hTS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This interaction is a key feature of this compound's metabolism in human cells.

The natural folate cofactor, 5,10-methylenetetrahydrofolate (CH2-THF), is essential for the catalytic activity of hTS with its natural substrate, dUMP. However, this cofactor has been shown to inhibit the hTS-catalyzed reaction when this compound is the substrate. This suggests that the interaction of this compound with hTS may differ mechanistically from that of dUMP.

Catabolism of Brivudine and its Metabolites

The primary catabolic pathway of brivudine involves the cleavage of the glycosidic bond by thymidine phosphorylase, yielding bromovinyluracil (BVU). BVU is the main metabolite of brivudine found in plasma and is devoid of antiviral activity.

BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (5-FU). This interaction is of significant clinical importance, as co-administration of brivudine and 5-FU can lead to severe and potentially fatal toxicity due to the accumulation of 5-FU. The catabolism of uracil proceeds through dihydrouracil and β-ureidopropionic acid to β-alanine, CO2, and ammonia.

Quantitative Data

Table 1: Kinetic Parameters of this compound with Lactobacillus casei Thymidylate Synthetase

| Parameter | Value | Conditions |

| Apparent Km | 7.7 µM | pH 7.4, in the presence of 2-mercaptoethanol |

| Apparent Vmax | 1.1 µmol/min/mg | pH 7.4, in the presence of 2-mercaptoethanol |

Note: These values are for the enzyme from Lactobacillus casei and should be interpreted with caution as they may not be directly transferable to the human enzyme.

Experimental Protocols

Assay for Thymidylate Synthase Activity and Inhibition

A common method to determine thymidylate synthase activity is a spectrophotometric assay that measures the increase in absorbance at 340 nm, corresponding to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate (CH2-THF) during the conversion of dUMP to dTMP.

Materials:

-

Recombinant human thymidylate synthase (hTS)

-

Tris-HCl buffer (pH 7.5)

-

dUMP solution

-

CH2-THF solution

-

This compound solution (or other inhibitor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, dUMP, and CH2-THF in a cuvette.

-

Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of hTS.

-

Immediately monitor the change in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance curve.

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

-